molecular formula C21H17ClO B1220455 omega-Chloro-beta,omega-diphenylpropiophenone CAS No. 7469-01-4

omega-Chloro-beta,omega-diphenylpropiophenone

Katalognummer: B1220455
CAS-Nummer: 7469-01-4
Molekulargewicht: 320.8 g/mol
InChI-Schlüssel: HYMIKXVDTULUIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

omega-Chloro-beta,omega-diphenylpropiophenone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group and two phenyl groups attached to a propiophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of omega-Chloro-beta,omega-diphenylpropiophenone typically involves the reaction of phenylpropyl aldehyde with iodobenzene in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: omega-Chloro-beta,omega-diphenylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

omega-Chloro-beta,omega-diphenylpropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of omega-Chloro-beta,omega-diphenylpropiophenone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: omega-Chloro-beta,omega-diphenylpropiophenone is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

7469-01-4

Molekularformel

C21H17ClO

Molekulargewicht

320.8 g/mol

IUPAC-Name

3-chloro-1,2,3-triphenylpropan-1-one

InChI

InChI=1S/C21H17ClO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(23)18-14-8-3-9-15-18/h1-15,19-20H

InChI-Schlüssel

HYMIKXVDTULUIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Cl)C(=O)C3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)Cl)C(=O)C3=CC=CC=C3

7469-01-4

Synonyme

3-chloro-2,3-diphenylpropiophenone
E 383
E-383

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.